

Radical binding affinity nanomolar range

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Radical

CAS No.: 12772-57-5

Cat. No.: S541007

Get Quote

Radical Binding Affinity at a Glance

Protein Target	Dissociation Constant (Kd) / Inhibition Constant (Ki)	Experimental Method	Key Interacting Residues (if characterized)
Hsp90 (N-terminal domain, human)	~1 nM [1]	Thermal Shift Assay (TSA) [1]	Asp93 [2] [3]
Hsp90 (full-length, yeast)	19 nM [1]	Isothermal Titration Calorimetry (ITC) [1]	Asp93 (in yeast equivalent) [4]
Hsp90 (N-terminal, yeast)	2.7 nM [1]	Isothermal Titration Calorimetry (ITC) [1]	-
Carbonic Anhydrase II (hCAII)	Not a direct target; used as a reference in affinity studies [1]	-	-
ATP Citrate Lyase	Ki = 7-13 μ M (non-competitive inhibitor) [5]	Kinetic Analysis [5]	-

Protein Target	Dissociation Constant (Kd) / Inhibition Constant (Ki)	Experimental Method	Key Interacting Residues (if characterized)
Isoprenylcysteine Carboxyl Methyltransferase (ICMT)	Predicted high affinity (Computational study) [6]	Molecular Docking & MM-GBSA [6]	Val116, His113, His126, Arg125 [6]

Detailed Experimental Protocols

For the critical data on Hsp90 binding, researchers employed sophisticated methods to accurately measure nanomolar-range affinities.

Thermal Shift Assay (TSA) for Ultratight Binders

The TSA, also known as Differential Scanning Fluorimetry (DSF), is particularly useful for measuring very tight binding reactions that are difficult to quantify by direct ITC [1].

- **Principle:** A ligand that binds tightly to a protein's native state stabilizes it, leading to an increase in the protein's melting temperature (T_m). The magnitude of this shift depends on the ligand concentration and its binding affinity [1].
- **Workflow:**
 - A fluorescent dye (e.g., ANS) is mixed with the protein. This dye is quenched in water but fluoresces brightly upon binding to hydrophobic patches exposed during protein unfolding [1].
 - The protein-ligand mixture is heated gradually while fluorescence is monitored.
 - The melting temperature (T_m) is determined from the inflection point of the fluorescence vs. temperature curve.
 - The dependence of T_m on ligand concentration is fitted to a binding model to derive the dissociation constant (Kd). For very tight binders, a model accounting for two separate unfolding transitions (for free and ligand-bound protein) is often required [1].

Isothermal Titration Calorimetry (ITC) and Displacement Assays

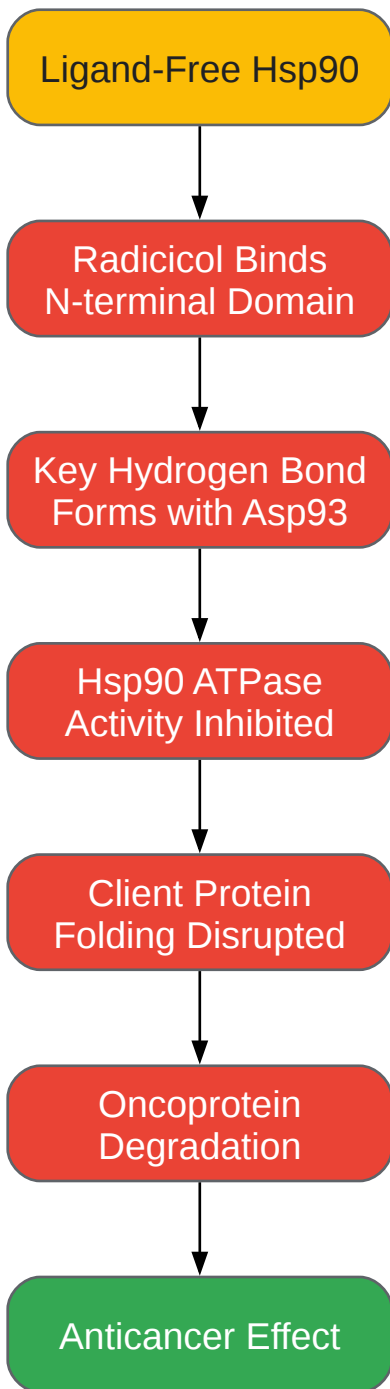
ITC directly measures the heat released or absorbed during a binding event.

- **Direct Titration:** For high-affinity binders like **radicol**, a direct ITC titration results in a steep curve that is difficult to fit accurately [1].
- **Displacement Titration:** This method is used to overcome the limitation of direct ITC. A weaker, well-characterized inhibitor is first bound to the protein. The tight-binding ligand (e.g., **radicol**) is then titrated into the complex, displacing the weaker one. The measured heat signals from the displacement are used to calculate the affinity of the tight-binding ligand [1].

Radicol-Hsp90 Binding Mechanism

Radicol is a potent, natural macrocyclic lactone that inhibits Hsp90 by binding to its N-terminal ATP-binding pocket, thereby disrupting its chaperone function and leading to the degradation of client oncoproteins [7] [4].

A key structural insight is its interaction with a conserved **energetic hot-spot** in the Hsp90 binding pocket, primarily through residue **Asp93** (in Hsp90 α) [2]. This interaction is critical for achieving nanomolar affinity.



[Click to download full resolution via product page](#)

Key Considerations for Researchers

When working with or evaluating **radicol**'s binding data, please consider:

- **pH-Dependent Binding:** The affinity of resorcinol-based inhibitors like **radicol** for Hsp90 is pH-dependent. The hydroxyl group that hydrogen-bonds to Asp93 is titratable, which affects its binding affinity [2].
- **Conformational Flexibility:** Computational studies highlight that the macrocyclic scaffold of **radicol** and its derivatives is flexible in solution. The population of bioactive conformations influences its binding activity [4].
- **Beyond Hsp90:** While Hsp90 is its primary high-affinity target, research suggests **radicol** can also bind other proteins like ATP citrate lyase, though with much weaker (micromolar) affinity [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Radicol Binding to Hsp90 and Ethoxzolamide ... [mdpi.com]
2. Hsp90 chaperones have an energetic hot-spot for binding ... [pmc.ncbi.nlm.nih.gov]
3. Understanding the Hsp90 N-Terminal Dynamics [pmc.ncbi.nlm.nih.gov]
4. The HSP90 binding mode of a radicol-like E-oxime from ... [pmc.ncbi.nlm.nih.gov]
5. Radicol Binds and Inhibits Mammalian ATP Citrate Lyase [sciencedirect.com]
6. Radicol as a Dual-Site Inhibitor of Isoprenylcysteine... [journals.lww.com]
7. Structural basis for inhibition of the Hsp90 molecular ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Radicol binding affinity nanomolar range]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b541007#radicol-binding-affinity-nanomolar-range>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com